5-Chloro-2,4-dimethylbenzenethiol
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Overview
Description
5-Chloro-2,4-dimethylbenzenethiol: is an organic compound with the molecular formula C8H9ClS and a molecular weight of 172.67 g/mol . It is a derivative of benzenethiol, characterized by the presence of a chlorine atom at the 5-position and two methyl groups at the 2- and 4-positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethylbenzenethiol can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethylbenzenethiol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the 5-position of the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-dimethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,4-dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with other molecules, particularly with cysteine residues in proteins. This interaction can affect the function of enzymes and proteins, making it useful in biochemical studies.
Comparison with Similar Compounds
2,4-Dimethylbenzenethiol: Lacks the chlorine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethylbenzenethiol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2,4-Dimethylthiophenol: Another thiol derivative with similar properties but different substitution patterns on the benzene ring.
Uniqueness: 5-Chloro-2,4-dimethylbenzenethiol is unique due to the presence of the chlorine atom at the 5-position, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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